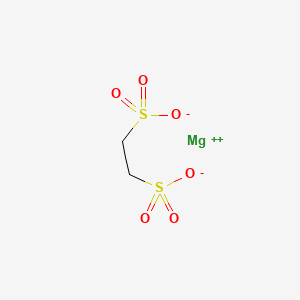

1,2-Ethanedisulfonic Acid Magnesium Salt

Description

Contextual Overview of Ethanedisulfonic Acids in Chemical Science

1,2-Ethanedisulfonic acid (C₂H₆O₆S₂) is an organic compound featuring two sulfonic acid groups attached to an ethane (B1197151) backbone. cymitquimica.com It is a diprotic and very strong acid, characterized by pKa values of -1.46 and -2.06. wikipedia.org This strong acidic nature, combined with the presence of the two sulfonic groups, contributes to its high reactivity and significant solubility in water. solubilityofthings.com

In chemical science, 1,2-ethanedisulfonic acid is recognized for several key roles. It is frequently employed as a reagent in organic synthesis and serves as a counterion in the formation of salts, which are known as "edisylates" in pharmaceutical contexts. wikipedia.org Its structural properties make it a subject of study in biological evaluations of cellular metabolism and a component in the preparation of specialty chemicals. chemicalbook.comontosight.ai The compound typically appears as a white, crystalline solid. solubilityofthings.com

Properties of 1,2-Ethanedisulfonic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₆O₆S₂ | solubilityofthings.com |

| Molar Mass | 190.18 g·mol⁻¹ | wikipedia.org |

| Appearance | White crystalline solid | solubilityofthings.com |

| Melting Point | 172 to 174 °C | wikipedia.org |

| Acidity (pKa) | -1.46, -2.06 | wikipedia.org |

Significance of Magnesium Salts in Advanced Chemical Systems

Magnesium (Mg) is an alkaline earth metal with the atomic number 12, known for its low density and high chemical reactivity. wikipedia.org It naturally occurs in combination with other elements, almost always in a +2 oxidation state. wikipedia.org Magnesium forms a wide array of salts, such as magnesium chloride, magnesium sulfate (B86663), and magnesium carbonate, which are important in both industry and biology. wikipedia.org

In the realm of advanced chemical systems, magnesium salts are the subject of significant research. Their electrochemical properties are particularly notable. For instance, magnesium salts are critical components in the development of next-generation rechargeable magnesium-ion batteries, which offer the potential for higher energy density compared to lithium-ion systems. nih.govgoogle.com Research in this area focuses on developing electrolyte salts that are compatible with magnesium anodes and can operate at high voltages. google.com The study of magnesium salts in molten salt systems is also relevant for applications in thermal energy storage and as heat transfer media in concentrating solar power technologies. ornl.gov The unique coordination chemistry and ionic properties of magnesium salts make them versatile components in materials science and electrochemistry. acs.org

Scope and Objectives of Academic Inquiry into Magnesium 1,2-Ethanedisulfonate

The academic inquiry into Magnesium 1,2-ethanedisulfonate (C₂H₄MgO₆S₂) focuses on understanding its specific chemical and physical properties that arise from the combination of the ethanedisulfonate anion and the magnesium cation. This compound is classified as a sulfonic acid salt and is noted for its potential applications in chemical synthesis and pharmaceuticals. evitachem.com

The primary objectives of research into this compound include:

Synthesis and Characterization: Developing and refining methods for the synthesis of pure Magnesium 1,2-ethanedisulfonate. Characterization involves determining its structural and physicochemical properties, such as solubility, stability, and reactivity.

Exploring Applications: Investigating its utility as a reagent or intermediate in organic synthesis. Given that its parent acid is used to form edisylate salts in pharmaceuticals, research may explore the specific properties the magnesium salt imparts in such formulations. chemicalbook.com

Materials Science: Examining its potential role in advanced materials. Drawing from the broader research into magnesium salts for energy storage, studies might investigate whether Magnesium 1,2-ethanedisulfonate or related structures could function as electrolytes or components in electrochemical systems. nih.gov

The unique properties stemming from the divalent magnesium ion and the dianionic ethanedisulfonate create a specific subject of study distinct from its constituent parts.

Properties of Magnesium 1,2-Ethanedisulfonate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₄MgO₆S₂ | |

| Molecular Weight | 212.48 g/mol | |

| IUPAC Name | magnesium;ethane-1,2-disulfonate | |

| InChI Key | SSBXOVXWBQBMOA-UHFFFAOYSA-L |

Structure

3D Structure of Parent

Properties

CAS No. |

73097-80-0 |

|---|---|

Molecular Formula |

C2H4MgO6S2 |

Molecular Weight |

212.5 g/mol |

IUPAC Name |

magnesium;ethane-1,2-disulfonate |

InChI |

InChI=1S/C2H6O6S2.Mg/c3-9(4,5)1-2-10(6,7)8;/h1-2H2,(H,3,4,5)(H,6,7,8);/q;+2/p-2 |

InChI Key |

SSBXOVXWBQBMOA-UHFFFAOYSA-L |

Canonical SMILES |

C(CS(=O)(=O)[O-])S(=O)(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of 1,2-Ethanedisulfonic Acid

The creation of 1,2-ethanedisulfonic acid is a foundational step, beginning with simple hydrocarbon precursors and involving critical sulfonation and hydrolysis stages.

Reaction Pathways from Ethylene (B1197577) Precursors

The primary industrial synthesis of 1,2-ethanedisulfonic acid involves the direct sulfonation of ethylene (C₂H₄). In this process, ethylene gas is reacted with sulfur trioxide (SO₃). ontosight.ai This reaction is a type of electrophilic addition where the sulfur trioxide acts as the sulfonating agent, adding across the double bond of the ethylene molecule. The initial product of this reaction is a cyclic intermediate, which is then subjected to further steps to yield the final acid.

Alternative, though less common, laboratory-scale preparations have been documented. One such method begins with 1,2-dibromoethane, which is reacted with sodium sulfite (B76179) (Na₂SO₃). drugfuture.com This nucleophilic substitution reaction, known as the Strecker sulfite alkylation, displaces the bromide ions to form the corresponding disodium (B8443419) salt of 1,2-ethanedisulfonic acid. drugfuture.comwikipedia.org The free acid can then be liberated from its salt.

Hydrolytic Steps in Acid Formation

Following the initial sulfonation of ethylene with sulfur trioxide, a crucial hydrolysis step is required to form the final 1,2-ethanedisulfonic acid. ontosight.ai Hydrolysis involves the chemical breakdown of a compound due to reaction with water. In this context, the intermediate formed from the ethylene and sulfur trioxide reaction is opened up by the addition of water molecules. This process cleaves the cyclic structure and protonates the sulfonate groups, resulting in the formation of the two sulfonic acid functionalities (-SO₃H) attached to the ethane (B1197151) backbone. ontosight.ai

In methods starting from the disodium salt (prepared from 1,2-dibromoethane), the free acid is typically obtained by converting the disodium salt to a barium salt, followed by treatment with sulfuric acid (H₂SO₄). drugfuture.com The insoluble barium sulfate (B86663) precipitates, leaving the free 1,2-ethanedisulfonic acid in solution.

Approaches to 1,2-Ethanedisulfonic Acid Magnesium Salt Synthesis

The formation of the magnesium salt is achieved by reacting the synthesized 1,2-ethanedisulfonic acid with a suitable magnesium precursor, followed by controlled crystallization and purification.

Principles of Metal Sulfonate Salt Formation

Sulfonic acids, such as 1,2-ethanedisulfonic acid, are strong acids due to the high electronegativity of the sulfonyl group, which stabilizes the resulting sulfonate anion (R-SO₃⁻). wikipedia.orgwikipedia.org The formation of a metal sulfonate salt is a straightforward acid-base neutralization reaction. The sulfonic acid donates its acidic protons to a basic magnesium compound, such as magnesium hydroxide (B78521) (Mg(OH)₂) or magnesium carbonate (MgCO₃). evitachem.com The magnesium cation (Mg²⁺) and the 1,2-ethanedisulfonate anion then form an ionic bond, resulting in the magnesium salt. evitachem.com

The general reaction can be represented as: HO₃SCH₂CH₂SO₃H + Mg(OH)₂ → Mg(O₃SCH₂CH₂SO₃) + 2H₂O

Because 1,2-ethanedisulfonic acid is diprotic (contains two acidic protons), one mole of the acid reacts with one mole of a magnesium base to form the salt. wikipedia.org

Optimization of Reaction Conditions for Magnesium Salt Crystallization

The successful synthesis and isolation of crystalline this compound depend on the careful control of reaction conditions. Key parameters that are optimized include temperature, pH, solvent system, and precursor choice.

One documented synthetic pathway involves the stoichiometric reaction between 1,2-ethanedisulfonic acid and magnesium precursors in an aqueous or hydroalcoholic environment. evitachem.com For instance, the dropwise addition of a magnesium hydroxide or magnesium carbonate suspension to an aqueous solution of 1,2-ethanedisulfonic acid at temperatures between 60–80°C can yield hydrated crystals of the magnesium salt upon cooling. evitachem.com The use of elevated temperatures ensures complete neutralization and can aid in achieving a supersaturated solution ideal for crystallization upon cooling. evitachem.com

The choice of solvent is critical for controlling the solubility of the salt and promoting the formation of high-quality crystals. For example, solvent-assisted recrystallization using an acetone (B3395972)/water mixture (e.g., in a 3:1 volume ratio) has been shown to enhance the crystallinity of the dihydrate form of the salt. evitachem.com The addition of a less polar solvent like acetone reduces the solubility of the ionic salt, inducing precipitation. evitachem.com Similar principles are applied in the crystallization of other magnesium sulfonate salts, where cooling crystallization and eutectic freeze crystallization are employed to produce specific hydrate (B1144303) forms. uu.nluu.nl

| Magnesium Precursor | Solvent System | Temperature (°C) | Yield (%) | Crystal Form |

|---|---|---|---|---|

| Magnesium Carbonate | H₂O | 80 | 92 | Dihydrate |

| Magnesium Oxide | H₂O/IPA (1:1) | 60 | 85 | Anhydrous |

| Sodium 1,2-Ethanedisulfonate + MgCl₂ | H₂O/EtOH (2:1) | 25 | 78 | Hemihydrate |

Data adapted from EvitaChem. evitachem.com

Purification and Isolation Strategies for Magnesium 1,2-Ethanedisulfonate

After the initial formation, the crude magnesium 1,2-ethanedisulfonate must be purified and isolated to remove unreacted starting materials, byproducts, and other impurities. The most common and effective method for purifying solid crystalline compounds is recrystallization. evitachem.com

This technique involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. The solution is then slowly cooled, which decreases the solubility of the magnesium salt, causing it to crystallize out of the solution. Impurities, which are present in lower concentrations, tend to remain dissolved in the solvent (mother liquor). The choice of solvent is critical; an ideal solvent will dissolve the salt readily at high temperatures but poorly at low temperatures. As mentioned, acetone/water mixtures have proven effective for this purpose. evitachem.com

Once crystallization is complete, the pure crystals are isolated from the mother liquor via filtration, typically under vacuum. The isolated crystals are then washed with a small amount of cold solvent to remove any remaining surface impurities. The final step is drying the purified crystals, often in a vacuum oven at a controlled temperature, to remove any residual solvent and yield the final, pure this compound.

Related Synthetic Transformations Involving Ethanedisulfonate

The ethanedisulfonate structure serves as a versatile platform in synthetic chemistry, participating in transformations that yield various derivatives and complex salts. These reactions leverage the reactivity of the sulfonic acid groups and the ionic nature of the ethanedisulfonate dianion.

Formation of Methylene (B1212753) Ethanedisulfonate Derivatives

The synthesis typically involves the reaction of a disulfonic acid with a formaldehyde (B43269) source in the presence of a strong dehydrating agent. In a representative synthesis of the analogous methylene methanedisulfonate, methanedisulfonic acid is reacted with paraformaldehyde. patsnap.comgoogle.com Phosphorus pentoxide serves as the dehydrating agent, and the reaction is often carried out in an inert solvent such as dichloroethane at elevated temperatures. patsnap.com The general transformation involves the esterification of the two sulfonic acid groups with a single methylene (-CH₂-) unit derived from formaldehyde, creating a cyclic diester.

A typical synthetic procedure is outlined in the following table:

| Step | Action | Reagents/Conditions | Purpose |

| 1 | Mixing | Methanedisulfonic acid, dichloroethane, phosphorus pentoxide | Prepare the initial reaction mixture. |

| 2 | Heating & Addition | Heat to 80-86°C; Add paraformaldehyde and additional phosphorus pentoxide in batches. | Initiate and sustain the reaction. |

| 3 | Reflux | Maintain reflux at a constant temperature for 1-3 hours. | Drive the reaction to completion. |

| 4 | Isolation | Stop stirring, decant the hot supernatant liquid, cool to room temperature. | Separate the product from the reaction mixture. |

| 5 | Purification | Filter and dry the resulting solid. | Obtain the final white methylene methanedisulfonate product. |

This methodology highlights a key reactive pathway for disulfonic acids, demonstrating their capacity to form complex derivatives through cyclization reactions with aldehyde sources.

Application as a Counterion in Complex Salt Formations

The ethanedisulfonate dianion is widely utilized as a counterion in the formation of pharmaceutical salts, a process often referred to as salt screening. atamanchemicals.comkent.ac.uk This strategy is a common and effective method to enhance the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, stability, and bioavailability. kent.ac.uk When 1,2-ethanedisulfonic acid is used to form a salt with a drug substance, the resulting salt is known as an "edisylate". wikipedia.org

The formation of an edisylate salt can significantly alter the properties of the parent drug. By combining an ionizable drug with the ethanedisulfonate counter-ion, a neutral complex is formed. bjcardio.co.uk This modification is particularly valuable for basic drug compounds, where the strong acidity of the two sulfonic acid groups (pKa values of -1.46 and -2.06) can form stable ionic bonds. wikipedia.org This process is a standard operation in drug development to optimize a drug's physical and chemical characteristics. atamanchemicals.combjcardio.co.uk

Numerous examples illustrate the application of this strategy:

Prochlorperazine Edisylate : This is the edisylate salt form of prochlorperazine, a phenothiazine (B1677639) derivative with antipsychotic and antiemetic properties. nih.gov The salt formation helps to overcome formulation challenges associated with the parent compound.

IL-17A Inhibitor Hemiedisylate : In the development of an IL-17A inhibitor (LY3509754), salt screening identified a hemiedisylate salt (a 2:1 ratio of the drug to ethanedisulfonate) that possessed desirable physical properties for clinical development. acs.org

The impact of forming an edisylate salt on the physicochemical properties of a drug has been quantitatively studied. For example, the formation of edisylate salts with the drug delamanid (B1670213) was investigated to improve its properties. The following table summarizes key data from such studies, demonstrating the effect of the counterion on the glass transition temperature (Tg), a measure of the stability of the amorphous form of the drug.

Data adapted from studies on delamanid sulfonate salts.

This application underscores the critical role of 1,2-ethanedisulfonate as a tool in pharmaceutical chemistry to create stable and effective drug formulations. atamanchemicals.com

Advanced Structural Elucidation and Characterization

Spectroscopic Investigations of Magnesium 1,2-Ethanedisulfonate

Spectroscopy is a fundamental tool for probing the molecular structure of magnesium 1,2-ethanedisulfonate. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its functional groups, bond vibrations, and atomic connectivity can be obtained.

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within magnesium 1,2-ethanedisulfonate by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides a unique fingerprint of the molecule.

The key vibrational modes for the 1,2-ethanedisulfonate anion are associated with the sulfonate (-SO₃⁻) and ethylene (B1197577) (-CH₂-CH₂-) groups. The strong absorption bands corresponding to the S=O stretching vibrations are particularly characteristic. The asymmetric stretching typically appears at higher wavenumbers than the symmetric stretching. The presence of the magnesium cation can influence the position and shape of these bands due to ionic interactions with the sulfonate oxygen atoms. A method for quantifying magnesium sulphate in pharmaceuticals relies on measuring the sulphate band around 1110 cm⁻¹, which is a key region for sulfonate groups as well. researchgate.net In analyses of other inorganic magnesium compounds, characteristic wide peaks often appear in the lower wavenumber region. shimadzu.com

Table 1: Expected FT-IR Vibrational Frequencies for Magnesium 1,2-Ethanedisulfonate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric S=O Stretching | Sulfonate (-SO₃⁻) | ~1200 - 1260 |

| Symmetric S=O Stretching | Sulfonate (-SO₃⁻) | ~1050 - 1110 |

| C-S Stretching | Alkyl Sulfonate | ~700 - 800 |

| C-H Stretching | Ethylene (-CH₂-) | ~2900 - 3000 |

Note: The exact peak positions can vary based on the solid-state environment and hydration state.

Raman spectroscopy serves as a valuable complement to FT-IR analysis. It measures the inelastic scattering of monochromatic light, providing information on vibrational modes that may be weak or absent in the IR spectrum. For the 1,2-ethanedisulfonate anion, the symmetric stretching vibration of the S=O bonds is expected to produce a particularly strong and sharp signal, a characteristic feature of sulfonate groups.

Furthermore, Raman spectroscopy is effective for studying the low-frequency modes associated with the coordination of the magnesium ion. Studies on aqueous magnesium sulfate (B86663) have identified the symmetric stretching mode of the hexaaqua-magnesium ion, [Mg(OH₂)₆]²⁺, which gives rise to a polarized band around 358 cm⁻¹. murdoch.edu.auresearchgate.net In the solid state of magnesium 1,2-ethanedisulfonate, analogous Mg-O vibrations, arising from the interaction between the Mg²⁺ cation and the oxygen atoms of the sulfonate groups (and any water of hydration), would be observable in this low-wavenumber region, providing direct evidence of the cation's coordination environment.

Table 2: Expected Raman Shifts for Magnesium 1,2-Ethanedisulfonate

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Symmetric S=O Stretching | Sulfonate (-SO₃⁻) | ~1050 - 1100 |

| Asymmetric S=O Stretching | Sulfonate (-SO₃⁻) | ~1200 - 1260 |

| C-C Stretching | Ethylene (-CH₂-CH₂-) | ~850 - 950 |

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local chemical environment of specific nuclei, such as ¹H and ¹³C. For magnesium 1,2-ethanedisulfonate, a solid-state NMR approach would be most appropriate for structural characterization. nih.gov

¹H and ¹³C solid-state NMR spectra would confirm the presence of the ethylene bridge. Based on data for the analogous 1,2-ethanedisulfonic acid disodium (B8443419) salt, the two equivalent -CH₂- groups would produce a single resonance in both ¹H and ¹³C NMR spectra. spectrabase.comchemicalbook.com In the solid state, these signals would be significantly broader than in solution due to anisotropic interactions.

Additionally, ²⁵Mg solid-state NMR could, in principle, provide direct information about the coordination environment of the magnesium ion. However, ²⁵Mg is a quadrupolar nucleus with low natural abundance and a low gyromagnetic ratio, making it a challenging nucleus to study. nih.gov Despite these difficulties, successful acquisition of a ²⁵Mg NMR spectrum would yield data on the symmetry and nature of the Mg²⁺ binding site.

X-ray Diffraction Studies of Solid-State Forms

X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on crystal structure, phase purity, and polymorphism.

Single Crystal X-ray Diffraction (SCXRD) is the gold-standard method for unambiguously determining the atomic arrangement in a crystalline material. An SCXRD study of a suitable single crystal of magnesium 1,2-ethanedisulfonate would reveal:

Molecular Connectivity and Conformation: Precise bond lengths, bond angles, and torsion angles of the 1,2-ethanedisulfonate anion.

Magnesium Ion Coordination: The exact coordination geometry of the Mg²⁺ ion. Magnesium typically exhibits an octahedral coordination geometry, bonding to six oxygen atoms. arizona.edumsaweb.org These oxygen atoms could originate from the sulfonate groups of neighboring anions and/or from water molecules of hydration.

Table 3: Structural Parameters Obtainable from SCXRD

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the crystal's repeating unit. |

| Space Group | The set of symmetry operations that describe the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the asymmetric unit. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. |

Powder X-ray Diffraction (PXRD) is an essential technique for the analysis of polycrystalline (powder) samples. It generates a diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. ncl.ac.uk

The primary applications of PXRD for magnesium 1,2-ethanedisulfonate include:

Phase Identification: The experimental PXRD pattern can be compared to a reference pattern (either calculated from single-crystal data or from a standard database) to confirm the identity and phase purity of a synthesized sample. frontiersin.org

Polymorphism Studies: Polymorphs are different crystal structures of the same chemical compound. Different polymorphs of magnesium 1,2-ethanedisulfonate would produce distinct PXRD patterns. ncl.ac.uk Identifying and controlling polymorphism is critical as different crystalline forms can exhibit different physical properties. The PXRD pattern is characterized by the positions (2θ angles) and relative intensities of the diffraction peaks.

Table 4: Example of Data Presentation from a PXRD Analysis

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.9 | 4.69 | 60 |

| 21.1 | 4.21 | 95 |

Note: This table contains hypothetical data for illustrative purposes only.

Variable Temperature Powder X-ray Diffraction for Thermal Stability

Variable Temperature Powder X-ray Diffraction (VT-PXRD) is a critical analytical method for investigating the thermal stability and phase transitions of crystalline solids as a function of temperature. This technique can elucidate changes in crystal structure, such as lattice expansion or contraction, and identify temperature-induced phase transformations.

Currently, specific VT-PXRD studies detailing the thermal behavior of 1,2-ethanedisulfonic acid magnesium salt are not extensively available in peer-reviewed literature. Such an investigation would be instrumental in correlating structural changes with thermal events observed in other analyses, like thermogravimetric analysis (TGA). It would clarify whether the dehydration process is accompanied by a gradual lattice change or distinct, abrupt phase transitions.

Thermal Analysis of Solid Phases

Thermogravimetric Analysis (TGA) measures the mass of a sample over time as the temperature changes. This technique is highly effective for studying processes that involve mass loss, such as decomposition and dehydration.

For this compound, TGA has been employed to study its thermal stability. It has been reported that the hydrated form of the salt undergoes dehydration between 110°C and 130°C. nih.gov A notable finding from these studies is that this loss of water does not lead to a collapse of the underlying molecular structure, indicating significant stability of the magnesium-oxygen (Mg–O) bonds. nih.gov In the dihydrate crystalline form, the magnesium ion (Mg²⁺) is octahedrally coordinated, with four water molecules in the equatorial positions and oxygen atoms from two sulfonate groups in the axial positions. nih.gov The dehydration process results in the formation of the anhydrous salt, where the magnesium ion forms direct bonds with the sulfonate oxygen atoms. nih.gov

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify the energy changes associated with phase transitions and other thermal events.

A comprehensive Differential Scanning Calorimetry (DSC) analysis for this compound has not been identified in the surveyed scientific literature. A DSC study would provide crucial thermodynamic data, such as the enthalpy of dehydration, and could reveal other phase transitions or thermal events not associated with mass loss, thereby complementing the information obtained from TGA.

Morphological and Microscopic Characterization

Optical microscopy utilizes visible light to produce magnified images of a sample, providing a direct method for assessing the external morphology, or crystal habit, of crystalline materials.

Scanning Electron Microscopy (SEM) provides high-resolution imaging of a sample's surface by scanning it with a focused beam of electrons. This technique is invaluable for characterizing surface topography, particle size, and shape.

Detailed studies utilizing Scanning Electron Microscopy (SEM) to characterize the surface morphology of this compound are not present in the reviewed literature. SEM analysis would be beneficial for a detailed examination of the material's surface features, which can be important for understanding its physical and chemical properties.

Data Tables

The following table presents powder X-ray diffraction data for this compound. These peaks are associated with polymeric structures that form from solutions with concentrations above 0.5M. nih.gov

| 2θ (degrees) |

|---|

| 8.4 |

| 17.1 |

| 25.6 |

Solution Phase Behavior and Transport Phenomena

Dissolution and Solvation Dynamics in Aqueous and Non-Aqueous Systems

1,2-Ethanedisulfonic acid magnesium salt is known to be soluble in water. evitachem.com The dissolution process in aqueous media is driven by the favorable ion-dipole interactions between the magnesium cations (Mg²⁺) and the ethanedisulfonate anions with water molecules. As a salt of a strong acid, 1,2-ethanedisulfonic acid (pKa values of -1.46 and -2.06), it fully dissociates in water into a magnesium cation and two ethanedisulfonate anions. wikipedia.org

The solvation of the magnesium ion in water is a well-studied phenomenon. The Mg²⁺ ion, with its high charge density, strongly coordinates with six water molecules to form a stable octahedral hexaaquo complex, [Mg(H₂O)₆]²⁺. acs.org This primary solvation shell is tightly bound, and there is typically no direct contact between the magnesium cation and the ethanedisulfonate anion in dilute solutions. acs.org The ethanedisulfonate anion is solvated through hydrogen bonding between its sulfonate groups and surrounding water molecules.

In non-aqueous systems, the solubility is generally limited. For instance, the precursor, 1,2-ethanedisulfonic acid, is practically insoluble in alcohol. This suggests that the magnesium salt would also exhibit low solubility in less polar organic solvents. The solvation dynamics in such solvents would be significantly different, governed by weaker ion-dipole or other solvent-specific interactions. In mixed solvent systems, such as water-ethanol mixtures, preferential solvation can occur, where the ions may be selectively solvated by one component of the solvent mixture over the other. acs.org For magnesium chloride in water-ethanol mixtures, the magnesium ion is preferentially solvated by water. acs.org

Diffusion Coefficients of Magnesium 1,2-Ethanedisulfonate

The diffusion coefficient of electrolytes is known to be dependent on concentration. For dilute solutions of electrolytes, the diffusion coefficient generally decreases with increasing concentration. nih.gov This is due to the increased ionic interactions at higher concentrations, which impede the movement of the ions. For a divalent electrolyte like magnesium 1,2-ethanedisulfonate, these effects are expected to be more pronounced than for monovalent electrolytes due to the stronger electrostatic interactions.

1,2-Ethanedisulfonate is an example of a bolaform anion, which has hydrophilic groups at both ends of a hydrophobic spacer. Bolaform surfactants and electrolytes often exhibit unique aggregation and transport properties. wikipedia.org Compared to conventional single-headed amphiphiles, bolaform electrolytes may show different diffusion characteristics due to their rigid structure and the presence of two charged centers. The diffusion of these molecules is influenced by their tendency to form various aggregates such as spheres, cylinders, and vesicles. wikipedia.org

The valency of the counterion has a significant impact on the transport properties of an electrolyte. The divalent nature of the magnesium ion (Mg²⁺) leads to stronger interactions with the ethanedisulfonate anions compared to a monovalent counterion like sodium. These stronger interactions can lead to a lower diffusion coefficient for the salt as a whole. In polymer electrolytes, for instance, the cation transference number for Mg²⁺ can be unexpectedly high, suggesting complex interactions and transport mechanisms. nih.govacs.org The transport of magnesium ions in an electrolyte is a critical factor in various applications, including battery technology. nih.govannualreviews.org

Ionic Conductance and Electrolytic Behavior

As a salt of a strong acid, magnesium 1,2-ethanedisulfonate is expected to be a strong electrolyte in aqueous solutions, dissociating completely into Mg²⁺ and ethanedisulfonate ions. The ionic conductance of the solution will depend on the concentration of these ions and their respective ionic mobilities.

The electrolytic behavior of magnesium salts, such as magnesium sulfate (B86663) (MgSO₄), has been studied extensively. aip.orgdtic.milyoutube.com These studies indicate that the local water structure around the Mg²⁺ ion is strong and extensive, which affects the transport processes. aip.orgdtic.mil The mechanism of electrical conduction in aqueous MgSO₄ solutions has been described as resembling that of viscous flow in water rather than typical ionic conduction. aip.orgdtic.mil A similar behavior would be expected for magnesium 1,2-ethanedisulfonate.

Based on the limiting molar ionic conductivity of Mg²⁺ (106 S cm² mol⁻¹), a theoretical limiting molar conductivity for magnesium 1,2-ethanedisulfonate could be estimated if the limiting molar ionic conductivity of the ethanedisulfonate anion were known. doubtnut.com

Table 1: Limiting Molar Ionic Conductivity of Relevant Ions at 25 °C

| Ion | Limiting Molar Ionic Conductivity (S cm² mol⁻¹) |

| Mg²⁺ | 106 |

| Ca²⁺ | 119 |

| SO₄²⁻ | 160 |

| Cl⁻ | 76.3 |

Data sourced from a textbook example. doubtnut.com

Interfacial Phenomena and Surfactant Properties (Based on precursor behavior)

The precursor, 1,2-ethanedisulfonic acid, and its salts belong to the class of sulfonic acid-based compounds, which are known for their surfactant properties. capitalresin.comexiraso.comcapitalresin.com The ethanedisulfonate anion is a bolaform surfactant, having two hydrophilic sulfonate groups separated by a short hydrophobic ethylene (B1197577) bridge. wikipedia.org This structure allows it to adsorb at interfaces and reduce surface tension.

The surface activity of alkyl benzene (B151609) sulfonates has been shown to be dependent on the structure of the alkyl group. nih.govmdpi.comresearchgate.net For 1,2-ethanedisulfonate, the short ethylene chain limits its hydrophobicity, but the two sulfonate groups provide strong hydrophilic character. This balance suggests that while it may not be as surface-active as surfactants with longer alkyl chains, it will still exhibit some interfacial properties. The presence of sulfonic acid groups can also enhance the hydrophilicity and antibacterial activity of surfaces. nih.govnih.gov

The properties of bolaform surfactants, such as a higher critical micelle concentration (CMC) and a smaller aggregation number compared to single-headed surfactants, are well-documented. wikipedia.orgresearchgate.net The magnesium salt of 1,2-ethanedisulfonic acid, with its divalent counterion, would likely exhibit different interfacial properties compared to its monovalent counterparts, such as the sodium salt. Divalent counterions can have a significant effect on the CMC and surface tension at the CMC of anionic surfactants. researchgate.net

Coordination Chemistry and Complexation Dynamics

Ligand Capabilities of the Ethanedisulfonate Anion

The 1,2-ethanedisulfonate anion (⁻O₃S-CH₂-CH₂-SO₃⁻), derived from 1,2-ethanedisulfonic acid, is a flexible and robust ligand. Its two sulfonate groups, separated by an ethylene (B1197577) bridge, can coordinate to metal centers in several ways, making it a valuable component in the construction of coordination complexes and polymers.

The ethanedisulfonate anion can engage with magnesium(II) ions through two primary coordination modes: chelating and bridging. The prevailing mode is often dependent on the concentration of the reactants.

Chelating Mode: At lower concentrations (typically below 0.1 M), the ethanedisulfonate anion is more likely to act as a chelating ligand. In this arrangement, both sulfonate groups of a single anion coordinate to the same magnesium ion. This coordination results in the formation of a seven-membered ring, which, while somewhat strained, is a stable conformation. The geometry of this chelation has been characterized by O-Mg-O bond angles of approximately 85°.

Bridging Mode: In more concentrated solutions (above 0.5 M), the ethanedisulfonate anion tends to function as a bridging ligand. In this mode, the two sulfonate groups coordinate to different magnesium ions, effectively linking them together. This µ²-bridging is fundamental to the formation of one-, two-, or three-dimensional polymeric architectures. The presence of these extended networks can be identified through techniques such as powder X-ray diffraction (PXRD), which would show characteristic peaks indicating a repeating crystalline structure.

The ethylene bridge of the ligand imposes a rigid 180° S–C–C–S dihedral angle, which plays a significant role in determining the spatial arrangement of the resulting coordination structures.

The magnesium(II) cation, with its d¹⁰ electronic configuration, does not have any ligand field stabilization energy and typically adopts a regular coordination geometry, most commonly octahedral. Its small ionic radius and +2 charge result in a high charge density, leading to strong electrostatic interactions with ligands.

In complexes with 1,2-ethanedisulfonate, Mg(II) favors an octahedral coordination environment. In the dihydrate form of 1,2-ethanedisulfonic acid magnesium salt (MgC₂H₄O₆S₂·2H₂O), the magnesium ion's coordination sphere is completed by oxygen atoms from both the sulfonate groups and water molecules. Typically, in such hydrated crystal structures, four water molecules occupy the equatorial positions of the octahedron, while oxygen atoms from two sulfonate groups coordinate at the axial positions. The average Mg-O bond length in these structures is approximately 2.08 Å. Upon dehydration, which thermogravimetric analysis (TGA) indicates occurs between 110-130°C, the water molecules are removed, and the coordination sphere of magnesium is fulfilled by forming direct bonds with sulfonate oxygen atoms from adjacent ligands, maintaining the stability of the polymeric structure.

| Property | Value |

| Predominant Coordination Geometry of Mg(II) | Octahedral |

| Mg-O Bond Dissociation Energy | 363 kJ/mol |

| Average Mg-O Bond Length in Dihydrate | 2.08 Å |

| Dehydration Temperature (TGA) | 110–130°C |

Design and Synthesis of Magnesium-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)

The development of coordination polymers and MOFs using magnesium and sulfonate-based ligands is an area of growing interest due to the potential for creating lightweight and functional materials. The selection of synthetic methodology is crucial in directing the crystallization process and obtaining the desired extended structures.

Hydrothermal and solvothermal syntheses are widely employed methods for the preparation of coordination polymers and MOFs. These techniques involve carrying out the reaction in water (hydrothermal) or an organic solvent (solvothermal) in a sealed vessel at elevated temperatures and pressures. These conditions facilitate the dissolution of precursors and promote the growth of high-quality single crystals.

For the synthesis of a magnesium ethanedisulfonate framework, a typical procedure would involve:

Dissolving a magnesium salt (e.g., magnesium nitrate (B79036) hexahydrate) and 1,2-ethanedisulfonic acid or its salt in a suitable solvent or solvent mixture (e.g., water, N,N-dimethylformamide (DMF), or a water/DMF mixture).

Sealing the solution in a Teflon-lined autoclave.

Heating the autoclave to a specific temperature (often in the range of 100-200°C) for a predetermined period.

Cooling the vessel slowly to allow for the formation of crystalline products.

The choice of solvent, temperature, reaction time, and the molar ratio of the reactants can significantly influence the final product's dimensionality and topology.

For a hypothetical crystalline magnesium 1,2-ethanedisulfonate coordination polymer, crystallographic analysis would be expected to confirm the octahedral coordination of the magnesium(II) centers. It would also reveal how the ethanedisulfonate ligands bridge these metal centers to form an extended network. The analysis would provide the exact bond distances and angles, confirming the µ²-bridging mode of the sulfonate groups and the geometry of the framework. Powder X-ray diffraction (PXRD) is also a crucial tool for confirming the phase purity of the bulk material and for identifying the formation of polymeric architectures, with expected characteristic peaks at specific 2θ values, such as 8.4°, 17.1°, and 25.6°, indicating an ordered structure.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination environment, framework topology. |

| Powder X-ray Diffraction (PXRD) | Phase purity, crystallinity, identification of polymeric structures through characteristic peaks. |

Metal-organic frameworks can be designed to have a net charge, resulting in either cationic or anionic frameworks. Cationic frameworks, which possess positively charged backbones, require the presence of counter-anions within their pores or channels to maintain charge neutrality. These counter-anions are often mobile and can be exchanged with other anions from a surrounding solution.

A magnesium 1,2-ethanedisulfonate framework could potentially be designed to be cationic. For instance, if the coordination of the magnesium centers by the ethanedisulfonate and solvent molecules results in a net positive charge on the framework, exchangeable anions from the magnesium salt precursor (e.g., nitrate or chloride) would be incorporated into the structure.

The ability of such a cationic framework to undergo anion exchange would depend on several factors:

Framework Robustness: The coordination network must be stable enough to maintain its structural integrity during the exchange process.

Pore/Channel Accessibility: The anions to be exchanged must be able to diffuse through the pores or channels of the framework.

Anion Affinity: The relative affinity of the framework for the initial and the exchanging anions will influence the efficiency of the exchange.

While specific studies on anion exchange in a magnesium 1,2-ethanedisulfonate framework are not available, research on other cationic metal sulfonate networks has demonstrated the feasibility of this process. For example, some barium sulfonate networks have been shown to possess cationic frameworks with chloride ions that can be exchanged for fluoride (B91410) ions. This suggests that a similarly designed magnesium-based sulfonate framework could exhibit analogous anion exchange properties.

Interactions with Macrocyclic Ligands

The interaction of the magnesium ion from this compound with macrocyclic ligands, such as crown ethers and related macrocycles, is a key aspect of its coordination chemistry. This "host-guest" chemistry involves the encapsulation of the magnesium cation (the "guest") within the three-dimensional cavity of the macrocyclic ligand (the "host"). muk.ac.irmuk.ac.ir The stability and selectivity of these interactions are governed by several factors, including the relative sizes of the cation and the ligand's cavity, the number and type of donor atoms in the macrocycle, and the solvent used. muk.ac.irmuk.ac.ir It is generally assumed that the 1,2-ethanedisulfonate anion acts as a non-coordinating counter-ion, with the coordination dynamics being primarily driven by the interaction between the magnesium cation and the macrocyclic host.

Complex Formation with Crown Ethers and Related Macrocycles

The magnesium ion (Mg²⁺) forms complexes with various crown ethers, with the stability of these complexes being influenced by the compatibility between the ionic radius of Mg²⁺ (approximately 0.72 Å) and the cavity size of the crown ether. Theoretical studies, utilizing methods like Density Functional Theory (DFT) and molecular dynamics, have been employed to investigate and predict the optimal crown ether hosts for magnesium ions. nih.gov

Research has shown that 1:1 complexes are typically formed between alkaline earth metal ions, including magnesium, and various crown ethers. researchgate.net The stability of these complexes can be quantified by their stability constants (log K), with higher values indicating a more stable complex. For alkaline earth metals, the stability of complexes with crown ethers often follows the order Mg(II) > Ca(II) > Sr(II) > Ba(II). researchgate.net

A study by Zollinger et al. (1987) investigated the stability constants of complexes between several divalent cations, including Mg²⁺, and various crown ethers in methanol. The log K values for the 1:1 complexes were generally found to be in the range of 2.1 to 4.2. muk.ac.irmuk.ac.ir

Below is an interactive data table summarizing the stability constants (log K) for the complexation of Magnesium ion (Mg²⁺) with different crown ethers in methanol.

| Crown Ether | Cavity Diameter (Å) | log K (in Methanol) | Stoichiometry |

| 15-Crown-5 (15C5) | 1.7 - 2.2 | 2.1 - 4.2 | 1:1 |

| 18-Crown-6 (18C6) | 2.6 - 3.2 | 2.1 - 4.2 | 1:1 |

| Dicyclohexano-18-Crown-6 (DC18C6) | 2.6 - 3.2 | 2.1 - 4.2 | 1:1 |

| Dibenzo-24-Crown-8 (DB24C8) | > 4.0 | 2.1 - 4.2 | 1:1 |

Note: The stability constant values are presented as a range as reported in the general findings of the study for divalent cations. Specific values for each Mg²⁺-crown ether pair may vary within this range.

Mechanisms of Complexation and Separation Methodologies

The mechanism of complexation between a metal ion and a macrocyclic ligand like a crown ether is a stepwise process. The Eigen-Winkler mechanism is a commonly accepted model for this process. It involves the initial formation of a solvent-separated ion pair, where the solvated metal ion and the crown ether are in close proximity. This is followed by a desolvation step, where solvent molecules are removed from the cation's coordination sphere, and the cation enters the cavity of the macrocycle to form the final, stable complex. The conformational flexibility of the crown ether plays a significant role in this process. muk.ac.ir

The selective complexation of magnesium ions by crown ethers forms the basis for various separation methodologies. One prominent technique is solvent extraction. In this method, a solution containing the metal salt is brought into contact with an immiscible organic solvent containing a crown ether. The crown ether selectively complexes with the magnesium ion, transferring it from the aqueous phase to the organic phase. researchgate.net The efficiency of this separation is dependent on the stability of the formed complex and the lipophilicity of the crown ether. researchgate.net

Furthermore, water-soluble sulfonated crown ethers have been developed and utilized as ion-size selective masking agents. researchgate.net In the context of separating alkaline earth metals, adding a sulfonated crown ether to the aqueous phase can selectively mask larger ions, thereby improving the separation of smaller ions like magnesium during extraction processes. researchgate.net The use of crown ethers as ionophores in ion-selective electrodes and membrane transport systems also represents a practical application of their selective binding properties for the separation and detection of metal ions, including magnesium.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are employed to understand the fundamental electronic structure and geometry of molecules. For 1,2-ethanedisulfonic acid magnesium salt, these calculations can elucidate the conformation of the ethanedisulfonate anion and its interaction with the magnesium cation.

The ethanedisulfonate anion, [O₃SCH₂CH₂SO₃]²⁻, is the conjugate base of 1,2-ethanedisulfonic acid. Its structure is characterized by the central carbon-carbon bond, around which rotation can occur, leading to different spatial arrangements of the two sulfonate groups. The two primary conformations are the anti (trans) and gauche (staggered) forms.

In the anti conformation, the two sulfonate groups are positioned on opposite sides of the C-C bond, resulting in a dihedral angle of 180°. This arrangement minimizes steric hindrance between the bulky sulfonate groups. In the gauche conformation, the sulfonate groups are rotated approximately 60° relative to each other.

Computational studies on analogous 1,2-disubstituted ethanes suggest that the relative stability of these conformers is influenced by a combination of steric and electrostatic effects. acs.org For the ethanedisulfonate dianion in the gas phase, the gauche conformation may be stabilized by attractive interactions, while in solution, the presence of solvent molecules and counter-ions like Mg²⁺ will play a crucial role in determining the preferred conformation. Geometry optimization calculations using methods like Density Functional Theory (DFT) can predict the most stable conformation by finding the minimum energy structure.

Table 1: Predicted Conformational Properties of the Ethanedisulfonate Anion

| Property | Anti Conformation | Gauche Conformation |

|---|---|---|

| S-C-C-S Dihedral Angle | ~180° | ~60° |

| Relative Steric Hindrance | Minimized | Increased |

| Potential for Intramolecular Interactions | Low | Higher |

| Expected Stability in Gas Phase | Potentially less stable | Potentially more stable |

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental spectra. For the ethanedisulfonate anion and its magnesium salt, these predictions can aid in structural characterization.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. These correspond to the stretching and bending of bonds, such as S=O, C-S, C-C, and C-H. The calculated spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. While specific calculated data for magnesium 1,2-ethanedisulfonate is not readily available, a database entry for the compound does indicate the existence of experimental IR spectra. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of NMR chemical shifts (e.g., for ¹H and ¹³C nuclei) can be calculated. These shifts are sensitive to the electronic environment of the nuclei. By comparing calculated and experimental NMR spectra, the conformation and electronic structure of the molecule in solution can be investigated.

Table 2: Expected Spectroscopic Features for the Ethanedisulfonate Anion

| Spectroscopic Technique | Predicted Observable | Information Gained |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies of S=O, C-S, C-C, C-H bonds | Functional groups, bonding environment |

| Raman Spectroscopy | Complementary vibrational modes | Molecular symmetry, skeletal vibrations |

| ¹H NMR Spectroscopy | Chemical shifts of methylene (B1212753) protons | Electronic environment, molecular conformation |

The interaction between the magnesium cation (Mg²⁺) and the ethanedisulfonate anion is primarily electrostatic. Quantum chemical calculations can provide a detailed picture of this interaction. The Mg²⁺ ion is a small, highly charged cation that will strongly coordinate with the negatively charged oxygen atoms of the sulfonate groups.

Theoretical studies on similar magnesium complexes, such as those with chloride and other anions, show that Mg²⁺ typically has a coordination number of six, often adopting an octahedral geometry with surrounding ligands or solvent molecules. nih.govosu.edu In the case of magnesium 1,2-ethanedisulfonate, the Mg²⁺ ion could coordinate with oxygen atoms from one or more ethanedisulfonate anions, as well as with water molecules if in a hydrated state.

Calculations can determine the binding energy between the Mg²⁺ ion and the ethanedisulfonate anion, providing insight into the stability of the salt. Furthermore, the effect of this interaction on the electronic structure of the anion, such as changes in bond lengths and charge distribution, can be quantified.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a dynamic picture of this compound in different environments, such as in solution or in the solid state.

In aqueous solution, the magnesium and ethanedisulfonate ions will be solvated by water molecules. MD simulations can model the behavior of these ions in water, providing insights into the structure of the solvation shells and the dynamics of the system. osaka-u.ac.jprsc.org

Solvation Structure: Simulations can reveal the number of water molecules in the first and second solvation shells of the Mg²⁺ and ethanedisulfonate ions and their preferred orientations. For the Mg²⁺ ion, a tightly bound first solvation shell of typically six water molecules is expected. osu.edu The ethanedisulfonate anion will also be surrounded by water molecules that form hydrogen bonds with the sulfonate oxygen atoms.

Diffusion Coefficients: MD simulations can be used to calculate the self-diffusion coefficients of the ions and solvent molecules. vnu.edu.vn These coefficients are a measure of the translational mobility of the species in the solution and are influenced by factors such as ion size, charge, and the extent of solvation.

MD simulations allow for the detailed study of the various intermolecular interactions that govern the behavior of this compound.

In Solution: In solution, the key interactions are ion-solvent, ion-ion, and solvent-solvent. Simulations can quantify the strength and lifetime of these interactions. For example, the residence time of water molecules in the first solvation shell of the Mg²⁺ ion can be determined, which is expected to be relatively long due to the strong electrostatic attraction. osu.edu

In the Solid State: In the crystalline form, the ions are arranged in a regular lattice. MD simulations can be used to study the lattice energy and the vibrational dynamics of the crystal. By simulating the system at different temperatures, phenomena such as thermal expansion and phase transitions could be investigated. The interactions in the solid state are dominated by the strong electrostatic forces between the Mg²⁺ cations and the ethanedisulfonate anions.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-Ethanedisulfonic Acid |

| Ethanedisulfonate Anion |

Density Functional Theory (DFT) Applications for Reaction Mechanism and Coordination Insights

Theoretical and computational chemistry, particularly through the application of Density Functional Theory (DFT), provides powerful tools for elucidating the intricate details of molecular structures, reaction mechanisms, and coordination environments. While specific DFT studies exclusively focused on this compound are not extensively available in public literature, the principles and methodologies can be understood by examining research on analogous magnesium compounds, such as magnesium sulfate (B86663) and magnesium carboxylate complexes. These studies offer significant insights into how DFT can be applied to understand the behavior of magnesium salts with organic sulfonate ligands.

Insights into reaction mechanisms are another key area where DFT is applied. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies. For instance, in the context of reactions involving this compound, DFT could be used to study its role as a catalyst or its decomposition pathways. Computational models can simulate the step-by-step process of bond breaking and formation, providing a level of detail that is often difficult to obtain through experimental methods alone. mdpi.com

Furthermore, DFT allows for the analysis of the electronic properties of the magnesium-ligand bond. nih.gov Techniques such as Atoms in Molecules (AIM) and Electron Localization Function (ELF) analyses can characterize the nature of the interaction, for example, determining whether the bonding is predominantly ionic or has some covalent character. nih.gov This understanding is crucial for predicting the reactivity and stability of the compound.

The coordination of solvent molecules, particularly water, around the magnesium ion is another aspect that can be thoroughly investigated using DFT. researchgate.net These calculations can reveal the structure of the hydration shell and the energetics of solvent exchange processes, which are fundamental to the compound's behavior in solution. By modeling the system in the presence of explicit solvent molecules or using continuum solvation models, a more realistic representation of the compound's properties in different environments can be achieved. nih.govresearchgate.net

Illustrative Research Findings from Analogous Systems

To illustrate the type of data generated from DFT studies, the following tables summarize findings from research on related magnesium complexes. These examples provide a framework for understanding the potential insights that could be gained from similar studies on this compound.

Table 1: Calculated Properties of Hydrated Magnesium-Carboxylate Complexes

This table, based on findings from studies on magnesium-carboxylate complexes, showcases typical parameters calculated using DFT to understand coordination and stability. nih.gov

| Complex | Mg-O Bond Length (Å) | Interaction Energy (kcal/mol) | Calculated pKa |

| [Mg(HCOO)(H₂O)₅]⁺ | 2.06 - 2.12 | -350.2 | 15.08 |

| [Mg(CH₃COO)(H₂O)₅]⁺ | 2.07 - 2.13 | -355.8 | 16.21 |

| [Mg(C₆H₅COO)(H₂O)₅]⁺ | 2.08 - 2.14 | -360.1 | 17.54 |

This data is illustrative and based on studies of magnesium-carboxylate complexes to demonstrate the application of DFT. nih.gov

Table 2: Energetics of a Ligand Decomposition Pathway

This table exemplifies how DFT can be used to analyze the thermodynamics of a reaction, in this case, the decomposition of a ligand in a magnesium complex system. mdpi.com

| Reaction Step | Reactants | Products | ΔG (kcal/mol) |

| Decomposition | K(Tptm) + HN(SiMe₃)₂ | [Mg(Tptm)(N(SiMe₃)₂)] + KH | -9.0 |

| Ligand Rearrangement | [Mg(Tptm)(N(SiMe₃)₂)] | (C₅H₄N-S)₂C=C(C₅H₄N-S)₂ + other by-products | -14.2 |

This data is derived from a study on a different magnesium complex and serves to illustrate the capability of DFT in elucidating reaction energetics. mdpi.com

Advanced Applications in Materials Science and Chemical Engineering

Role in Chemical Synthesis and Transformation

1,2-Ethanedisulfonic Acid Magnesium Salt is classified as a sulfonic acid salt and is noted for its potential applications in chemical synthesis. mdpi.comevitachem.com The parent compound, 1,2-ethanedisulfonic acid, is a strong organic acid used in the synthesis of other chemical compounds, often acting as a counterion in salt formation or in acid catalysis. cymitquimica.com While it can be inferred that the magnesium salt could serve as a stable, less corrosive source of the ethanedisulfonate anion or as a precursor in reactions where the magnesium cation is also required, specific organic synthesis pathways where this compound acts as a key intermediate are not documented in the available literature.

The bifunctional nature of the ethanedisulfonate anion, with two sulfonic acid groups, suggests its potential as a building block for polymers or coordination compounds. These sulfonate groups could be used to link metal centers or organic moieties to create larger, functional materials. However, there is a lack of specific examples in the scientific literature of this compound being used as a primary building block for the synthesis of specialty chemicals or advanced materials. mdpi.com

Materials Engineering and Design

The application of a chemical compound in materials engineering and design depends on its physical and chemical properties and its ability to impart desired functionalities to a material. For instance, the incorporation of sulfonate groups can enhance properties like ion conductivity, hydrophilicity, or thermal stability in polymers. Despite these possibilities, there is no research available that details the use of this compound in the engineering or design of new materials.

Morphological Control in Inorganic Crystal Growth (e.g., Layered Double Hydroxides)

While the use of various organic molecules to control the morphology of inorganic crystals is a well-established field, specific research detailing the application of this compound in the morphological control of layered double hydroxides (LDHs) is not extensively documented in publicly available literature. However, the underlying principles of crystal engineering allow for informed postulation on its potential role. Layered double hydroxides are a class of materials with positively charged brucite-like layers and charge-compensating anions in the interlayer space. scielo.org.mxmdpi.com The morphology of LDH crystals can be influenced by the choice of anions and other additives during synthesis.

The ethanedisulfonate anion, derived from 1,2-ethanedisulfonic acid, could theoretically be intercalated between the positively charged layers of LDHs. The presence of the bifunctional sulfonate groups could lead to specific interactions with the metal hydroxide (B78521) sheets, potentially influencing the growth direction and final morphology of the LDH crystals. The magnesium cation from the salt could also be incorporated into the LDH structure. The ultimate effect on crystal habit would depend on factors such as the concentration of the salt, the pH of the synthesis solution, and the specific metal cations used in the LDH formulation.

Fabrication of Hybrid Materials for Separation Technologies (e.g., Nanofiltration Membranes)

The application of this compound in the fabrication of hybrid materials for separation technologies, such as nanofiltration membranes, is an area with limited direct research. Nanofiltration is a membrane-based separation process used for the removal of divalent ions and small organic molecules. mdpi.comresearchgate.netresearchgate.net The performance of nanofiltration membranes can be enhanced by modifying their surface properties or by creating hybrid materials.

Surface Modification for Enhanced Performance in Energy Devices (e.g., Dye-Sensitized Solar Cells)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that converts light into electricity. nih.govmdpi.com Their performance is highly dependent on the properties of the semiconductor electrode, the dye, and the electrolyte. Surface modification of the semiconductor electrode, typically titanium dioxide (TiO2), can improve the efficiency of DSSCs. nih.govresearchgate.netrsc.org

While there is no specific research on the use of this compound for surface modification in DSSCs, its properties suggest potential applications. The ethanedisulfonate anion could be adsorbed onto the TiO2 surface, which could passivate surface states and reduce charge recombination, a major loss mechanism in DSSCs. The presence of sulfonate groups could also influence the adsorption of the dye molecules, potentially leading to a more ordered and efficient dye monolayer. The magnesium ions could also play a role in modifying the electronic properties of the TiO2 surface. Further research would be needed to validate these potential applications.

Applications in Analytical Chemistry

Use as Reference Standards and Buffering Agents

1,2-Ethanedisulfonic acid is a strong acid, and its magnesium salt is therefore derived from a strong acid and a moderately strong base. evitachem.comspectrumchemical.com This property makes it a candidate for use as a buffering agent in certain pH ranges. cymitquimica.com In biochemical and chemical applications, maintaining a stable pH is often crucial, and a variety of buffering agents are used for this purpose. wikipedia.org The utility of this compound as a buffer would depend on the specific pH requirements of the application.

While it could potentially be used as a reference standard in certain analytical techniques, such as ion chromatography, its primary use in this context is not well-documented. For a compound to be a good reference standard, it must be stable, of high purity, and have well-characterized properties.

Stabilization of Chemical and Biochemical Species for Analysis

The ability of a compound to stabilize chemical or biochemical species for analysis is highly dependent on the specific analyte and the analytical method. The ethanedisulfonate anion, with its two sulfonate groups, could potentially interact with and stabilize certain cationic species or macromolecules through electrostatic interactions. For instance, it might be used to prevent the precipitation of certain metal ions or to stabilize the conformation of proteins in solution. However, specific examples of this compound being used for the stabilization of chemical and biochemical species for analysis are not widely reported in scientific literature.

Future Research Directions and Concluding Perspectives

Exploration of Novel Synthetic Routes and Derivatizations

The future of 1,2-Ethanedisulfonic Acid Magnesium Salt is intrinsically linked to the development of more efficient and sustainable methods for its synthesis. Current methodologies, which often involve the stoichiometric reaction of 1,2-ethanedisulfonic acid with a magnesium precursor, provide a solid foundation. However, future research is anticipated to explore innovative synthetic strategies. These may include mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, potentially reducing solvent waste and energy consumption. Microwave-assisted synthesis also presents a promising avenue, offering rapid and uniform heating that can lead to shorter reaction times and improved yields.

Beyond the synthesis of the parent compound, the derivatization of 1,2-ethanedisulfonic acid to create novel magnesium salts with tailored properties is a key area for future exploration. By introducing functional groups onto the ethane (B1197151) backbone, researchers can modulate characteristics such as solubility, thermal stability, and coordinating ability. This could lead to the development of a new family of magnesium sulfonate compounds with enhanced performance in specific applications.

Investigation of Advanced Magnesium 1,2-Ethanedisulfonate-Based Materials

The unique molecular structure of Magnesium 1,2-Ethanedisulfonate makes it an attractive building block for the creation of advanced materials. A particularly promising area of research is its use as a linker in the formation of Metal-Organic Frameworks (MOFs). Magnesium-based MOFs are gaining attention for their lightweight nature and potential applications in gas storage and separation otago.ac.nznsc.ruresearchgate.net. The difunctional nature of the ethanedisulfonate ligand could enable the construction of robust and porous three-dimensional networks with magnesium ions as the metallic nodes. Future investigations will likely focus on synthesizing and characterizing these novel MOFs, evaluating their porosity, and assessing their performance in applications such as carbon capture and hydrogen storage.

Another exciting frontier is the incorporation of Magnesium 1,2-Ethanedisulfonate into polymer matrices to create advanced composite materials. For instance, its inclusion in polymer electrolytes could enhance ionic conductivity, a critical parameter for the development of next-generation solid-state batteries mdpi.com. Research in this domain will involve studying the compatibility of the salt with various polymers, understanding the mechanism of ion transport within the polymer matrix, and evaluating the electrochemical performance of the resulting materials.

Integration with Emerging Advanced Analytical Techniques

A thorough understanding of the structure and properties of Magnesium 1,2-Ethanedisulfonate is paramount for its effective application. While standard analytical techniques provide valuable information, the integration of more advanced and emerging methods will offer deeper insights. High-performance liquid chromatography (HPLC) has been shown to be a suitable method for the analysis of 1,2-ethanedisulfonic acid and can be adapted for its magnesium salt sielc.com. Future research could focus on developing and validating HPLC methods coupled with mass spectrometry (HPLC-MS) to enable highly sensitive and selective quantification of the compound in complex matrices.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is another powerful tool that can provide detailed information about the local chemical environment of the magnesium and sulfonate groups in the solid state. This would be particularly valuable for characterizing the structure of MOFs and polymer composites containing the magnesium salt. Advanced thermal analysis techniques, such as high-resolution thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA), can provide a more detailed understanding of the thermal decomposition pathways of the compound.

Development of Predictive Computational Models for Structure-Property Relationships

In parallel with experimental investigations, the development of predictive computational models will be instrumental in accelerating the discovery and design of new materials based on Magnesium 1,2-Ethanedisulfonate. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the compound, as well as its vibrational frequencies, which can be correlated with experimental spectroscopic data nih.gov. Such calculations can also be used to model the interaction of the magnesium salt with other molecules, providing insights into its behavior in different chemical environments.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound, such as ion transport in polymer electrolytes or the diffusion of guest molecules within MOF structures. By simulating the system at the atomic level, researchers can gain a fundamental understanding of the factors that govern the macroscopic properties of these materials. The development of accurate and reliable computational models will enable the in-silico screening of new derivatives and materials, guiding experimental efforts towards the most promising candidates and ultimately reducing the time and cost of research and development. This approach is already being applied to other magnesium-based systems with promising results acs.orgresearchgate.netarxiv.org.

Interdisciplinary Research Opportunities in Energy and Materials Science

The unique properties of Magnesium 1,2-Ethanedisulfonate position it at the nexus of several exciting and rapidly evolving fields of research, particularly in energy and materials science. One of the most compelling interdisciplinary opportunities lies in its potential application in next-generation battery technologies. Magnesium-ion batteries are considered a promising alternative to lithium-ion batteries due to the higher natural abundance and lower cost of magnesium uwaterloo.ca. The development of novel electrolytes is a critical challenge in this field, and Magnesium 1,2-Ethanedisulfonate, with its potential for high ionic conductivity, could play a significant role as a key component in either liquid or solid-state electrolytes fudan.edu.cnrsc.org.

In the broader field of materials science, the ability of the ethanedisulfonate ligand to coordinate with metal ions opens up possibilities for the design of novel coordination polymers and hybrid materials with unique optical, electronic, or magnetic properties. The exploration of these materials could lead to advancements in areas such as catalysis, sensing, and photonics. The synergy between chemists, materials scientists, and engineers will be crucial in harnessing the full potential of Magnesium 1,2-Ethanedisulfonate and translating fundamental research into tangible technological innovations.

Q & A

Basic: How is 1,2-Ethanedisulfonic Acid Magnesium Salt synthesized and purified for laboratory use?

Methodological Answer:

The synthesis involves neutralizing 1,2-ethanedisulfonic acid with magnesium carbonate in aqueous solution. Excess carbonate is removed via filtration, and the solution is evaporated using a rotary evaporator. Recrystallization from hot water is critical for purification, though non-stoichiometric hydrates may form. To achieve a stoichiometric composition, the product is dried in a vacuum oven at 70°C for extended periods (≥1 week). This process ensures removal of residual water and improves crystallinity .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

Key techniques include:

- Titration with EDTA : To quantify magnesium content and verify stoichiometry.

- X-ray crystallography : Resolves the antiperiplanar disposition of sulfonate groups and confirms coordination geometry.

- GC-MS : Detects trace methyl or ethyl esters (potential byproducts) via derivatization with sodium iodide and thiosulfate .

Advanced: How does the bidentate nature of 1,2-Ethanedisulfonic Acid influence its application in supramolecular host-guest systems?

Methodological Answer:

The sulfonate groups act as bidentate ligands, enabling 1:1 host-guest complexation with pyridyl macrocycles. Circular dichroism (CD) spectroscopy and computational modeling (e.g., DFT-optimized geometries) reveal conformational changes in the host structure, such as half-chair arrangements with 10.50 Å spacing between pyridine nitrogens. These interactions are critical for designing adaptive molecular cavities .

Advanced: What methodologies detect trace sulfonate esters in this compound intermediates?

Methodological Answer:

A validated GC-MS protocol involves reacting intermediates with sodium iodide in the presence of thiosulfate. This converts sulfonate esters (e.g., methyl or di-methyl esters) to alkyl iodides, which are volatile and detectable at sub-ppm levels. The method is optimized for sensitivity and specificity in complex matrices .

Advanced: How do thermodynamic properties of magnesium salts compare to other bolaform electrolytes in solution?

Methodological Answer:

Osmotic coefficients of magnesium ethanedisulfonate are lower than those of m-benzenedisulfonates in dilute solutions (<0.4 m) due to reduced ion pairing. However, at higher concentrations (>0.4 m), ethanedisulfonate exhibits larger coefficients, reflecting differences in charge separation and solvation. Activity coefficients are extrapolated using ion-exchange equilibria and colligative property measurements .

Basic: What are the solubility properties of this compound in aqueous vs. organic solvents?

Methodological Answer:

The salt is highly soluble in water due to the polar sulfonate groups and magnesium’s hydration enthalpy. Solubility in organic solvents (e.g., ether, 2-propanol) is limited, though mixtures of dry ether and 2-propanol facilitate slow recrystallization. Aqueous solubility is pH-dependent, with stability across a wide range .

Advanced: How is this compound utilized in constructing metal-organic frameworks (MOFs)?

Methodological Answer:

In ZU-610 synthesis, the sulfonate groups anchor copper clusters (Cu₄(μ₃-O)₂) to form 1D chains bridged by isonicotinic acid. The rigid sulfonate-metal coordination enhances framework stability, while the antiperiplanar geometry optimizes pore accessibility for gas separation (e.g., C₂H₂/CO₂ selectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.